molecular formula C14H18BNO2 B1587316 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile CAS No. 325141-71-7

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

Cat. No. B1587316
M. Wt: 243.11 g/mol
InChI Key: FIARMBRSPSECPP-UHFFFAOYSA-N
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Description

“2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile” is a chemical compound. It is a derivative of boronic esters, which are widely used in organic synthesis, catalysis, and crystal engineering . The compound contains a phenylboronic ester group, which is an important intermediate in various biological and chemical applications .


Synthesis Analysis

The synthesis of such compounds often involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . The exact synthesis process for this specific compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by methods such as X-ray single crystal diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene”, are as follows: Molecular Weight: 204.07, Density: 0.99±0.1 g/cm3 (Predicted), Melting Point: 27-31°C (lit.), Boiling Point: 130°C/20mmHg (lit.), Flash Point: 225°F, Vapor Pressure: 0.00586mmHg at 25°C, Refractive Index: 1.49 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group have been synthesized and structurally analyzed using various spectroscopic methods and X-ray diffraction. These compounds are significant as intermediates in organic synthesis and are analyzed to understand their conformational and molecular structures (Huang et al., 2021).

Applications in Boronated Phosphonium Salts

  • Boronated triaryl and tetraaryl phosphonium salts containing the tetramethyl-1,3,2-dioxaborolan-2-yl group have been synthesized. These compounds are investigated for their cytotoxicities and boron uptake in cells, indicating potential applications in medical research, particularly in targeting specific cellular components (Morrison et al., 2010).

Reaction with Acetonitrile

  • The reaction of dioxaborolanes, such as tetramethyl-1,3,2-dioxaborolan-2-yl derivatives, with acetonitrile has been studied. This reaction forms compounds like 2-oxazolines, which are useful intermediates in organic synthesis (Kuznetsov et al., 2001).

Vibrational Properties Studies

  • Vibrational properties and molecular structures of compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group are studied using spectroscopy and density functional theory (DFT) calculations. These studies help in understanding the physical and chemical properties of these compounds (Wu et al., 2021).

Synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes

  • The Pd-catalyzed borylation of arylbromides to synthesize (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes is explored. This method shows effectiveness in synthesizing compounds with sulfonyl groups, crucial for developing new organic compounds (Takagi & Yamakawa, 2013).

properties

IUPAC Name

2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-8-6-5-7-11(12)9-10-16/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIARMBRSPSECPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397058
Record name [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

CAS RN

325141-71-7
Record name [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Tsukamoto, T Ikeda, T Doi - The Journal of Organic Chemistry, 2016 - ACS Publications
1,2-Bis(diphenylphosphino)ethane (dppe)-ligated palladium(II) complexes catalyze the annulation of internal alkynes with 2-(cyanomethyl)phenylboronates to provide 3,4-disubstituted-…
Number of citations: 14 pubs.acs.org
C Rochais, R Yougnia, T Cailly… - Tetrahedron, 2011 - Elsevier
The synthesis of a series of benzo(iso)quinoline and phenanthroline derivatives has been achieved using an efficient one-pot procedure. It proceeds through a Suzuki–Miyaura cross-…
Number of citations: 11 www.sciencedirect.com

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